molecular formula C18H22Cl2N2S B12682764 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride CAS No. 34375-68-3

3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride

Cat. No.: B12682764
CAS No.: 34375-68-3
M. Wt: 369.4 g/mol
InChI Key: COXMYOMJZBGPQX-UHFFFAOYSA-N
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Description

3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride typically involves the nucleophilic substitution reaction of 9-chloroacridine with N,N-dimethyl-1-propanamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. As a result, the compound exhibits cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride is unique due to its specific chemical structure, which allows it to intercalate into DNA and inhibit topoisomerase enzymes effectively. This compound’s ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

34375-68-3

Molecular Formula

C18H22Cl2N2S

Molecular Weight

369.4 g/mol

IUPAC Name

3-acridin-9-ylsulfanyl-N,N-dimethylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C18H20N2S.2ClH/c1-20(2)12-7-13-21-18-14-8-3-5-10-16(14)19-17-11-6-4-9-15(17)18;;/h3-6,8-11H,7,12-13H2,1-2H3;2*1H

InChI Key

COXMYOMJZBGPQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCSC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl.Cl

Origin of Product

United States

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